molecular formula C12H6Cl4O2 B1203416 2,3,5,6-Tetrachloro-4,4'-biphenyldiol CAS No. 100702-98-5

2,3,5,6-Tetrachloro-4,4'-biphenyldiol

Cat. No.: B1203416
CAS No.: 100702-98-5
M. Wt: 324 g/mol
InChI Key: ZTJLKJPIKUPJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachloro-4,4'-biphenyldiol is a polychlorinated biphenyl (PCB) derivative featuring two hydroxyl groups at the 4 and 4' positions of the biphenyl core, with chlorine substitutions at the 2, 3, 5, and 6 positions on both aromatic rings. This compound is structurally distinct due to its symmetrical chlorination pattern, which significantly influences its physicochemical properties and biological interactions.

Key characteristics include:

  • Molecular formula: C₁₂H₆Cl₄O₂
  • Molecular weight: ~344 g/mol (exact mass varies with isotopic composition)
  • Solubility: Low aqueous solubility due to high hydrophobicity from chlorine substituents.
  • Stability: Resistant to microbial degradation under standard conditions, as evidenced by its slow dechlorination by reductive dehalogenases .

Properties

CAS No.

100702-98-5

Molecular Formula

C12H6Cl4O2

Molecular Weight

324 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H

InChI Key

ZTJLKJPIKUPJIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O

Other CAS No.

100702-98-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to other chlorinated biphenyldiols and hydroxylated PCBs (Table 1):

Compound Name Chlorine Positions Hydroxyl Positions Key Properties/Activities References
2,3,5,6-Tetrachloro-4,4'-biphenyldiol 2,3,5,6 (both rings) 4,4' High hydrophobicity; slow enzymatic dechlorination (~0.12 µmol/mg/min) ; QSAR parameters: 3.33 (steric field), -89.8 (electronic) .
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol 3,3',5,5' 4,4' Higher lipophilicity than DiNP metabolites; strong inhibitor of SULT1E1 ; QSAR: -3.132 (electronic) .
2-Chloro-4,4'-biphenyldiol 2 4,4' Lower steric hindrance (QSAR: -2.145); higher sulfotransferase activity in zebrafish .
4,4'-Biphenyldiol None 4,4' Baseline compound; no chlorination; induces hepatic enzyme activity in rats .
3,3',5,5'-Tetramethyl-4,4'-biphenyldiol Methyl at 3,3',5,5' 4,4' Used in liquid crystal polymers; electron-donating methyl groups enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrachloro-4,4'-biphenyldiol
Reactant of Route 2
2,3,5,6-Tetrachloro-4,4'-biphenyldiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.